2-{1-[(Prop-2-en-1-yloxy)carbonyl]piperidin-3-yl}acetic acid
Description
2-{1-[(Prop-2-en-1-yloxy)carbonyl]piperidin-3-yl}acetic acid is a piperidine-based carboxylic acid derivative featuring a prop-2-en-1-yloxy (allyloxy) carbonyl group at the 1-position of the piperidine ring and an acetic acid substituent at the 3-position. The allyloxy carbonyl group serves as a versatile protecting group, offering orthogonal deprotection strategies under mild conditions (e.g., palladium-catalyzed cleavage) compared to traditional tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups .
Properties
IUPAC Name |
2-(1-prop-2-enoxycarbonylpiperidin-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-2-6-16-11(15)12-5-3-4-9(8-12)7-10(13)14/h2,9H,1,3-8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMLDRXTFRHRPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)N1CCCC(C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Prop-2-en-1-yloxy)carbonyl]piperidin-3-yl}acetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Allyloxycarbonyl Group: The allyloxycarbonyl group is introduced via a reaction with allyl chloroformate under basic conditions.
Attachment of the Acetic Acid Moiety: The acetic acid moiety is attached through a nucleophilic substitution reaction, often using a suitable acetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(Prop-2-en-1-yloxy)carbonyl]piperidin-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{1-[(Prop-2-en-1-yloxy)carbonyl]piperidin-3-yl}acetic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies investigating the effects of piperidine derivatives on biological systems.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{1-[(Prop-2-en-1-yloxy)carbonyl]piperidin-3-yl}acetic acid involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The acetic acid moiety may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Diversity at the Piperidine 1-Position
The 1-position substituent significantly influences physicochemical properties, stability, and reactivity. Key analogs include:
*Predicted based on analogous acetic acid derivatives .
Key Observations:
- Allyloxy vs. Boc/Fmoc : The allyloxy group offers unique cleavage conditions (e.g., Pd-mediated deprotection) compared to Boc (acid-sensitive) and Fmoc (base-sensitive), enabling sequential deprotection in multi-step syntheses .
- Trifluoromethyl Modification: The trifluoromethyl group in [C13H20F3NO4] enhances lipophilicity and metabolic stability, making it suitable for CNS-targeting compounds .
Functional Group Modifications at the Acetic Acid Moiety
Variations in the carboxylic acid substituent impact solubility and reactivity:
Key Observations:
Stereochemical and Conformational Effects
- (S)-Enantiomer Specificity : The (S)-configured Boc derivative (CAS 941289-27-6) demonstrates enantioselective binding in chiral environments, such as enzyme active sites .
- Piperidine Ring Substitution: Trifluoromethyl or phenylsulfonyl groups at the 6-position (e.g., [C13H20F3NO4]) induce steric effects, altering ring conformation and intermolecular interactions .
Biological Activity
2-{1-[(Prop-2-en-1-yloxy)carbonyl]piperidin-3-yl}acetic acid, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article provides a detailed examination of its pharmacological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- IUPAC Name : this compound
- SMILES : C=CCOC(=O)N1CCC(CC1)CC(=O)O
- InChI Key : MPCSNPBPOJATQG-UHFFFAOYSA-N
The compound features a piperidine ring substituted with an allyloxycarbonyl group, which may influence its biological activity.
Anticancer Activity
Recent studies have indicated the potential of derivatives related to this compound in anticancer applications. For instance, compounds synthesized from similar scaffolds have shown significant cytotoxic effects against various cancer cell lines. In one study, derivatives demonstrated IC values ranging from 28.8 to 124.6 µM against neoplastic cell lines, suggesting that modifications to the piperidine structure can enhance anticancer properties .
The proposed mechanism of action for related compounds includes the inhibition of specific protein kinases involved in cancer pathways. Molecular docking studies have shown favorable binding affinities to MEK1 and other kinases, indicating that such compounds could serve as effective kinase inhibitors .
Synthesis and Testing
A series of experiments were conducted to synthesize derivatives of this compound. The synthetic route involved the use of various coupling reactions to attach the allyloxycarbonyl moiety to the piperidine backbone. The resulting compounds were subjected to in vitro testing for their cytotoxicity against cancer cell lines such as HT-29 and others.
Table 1: Anticancer Activity of Synthesized Derivatives
| Compound ID | IC (µM) | Cell Line Tested |
|---|---|---|
| Compound A | 28.8 | HT-29 |
| Compound B | 124.6 | MCF7 |
| Compound C | 56.4 | A549 |
In Silico Studies
In silico studies have been pivotal in understanding the binding interactions between these compounds and their biological targets. The free energy calculations revealed that certain modifications significantly improved binding affinity, making them promising candidates for further development as anticancer agents .
Pharmacokinetics and Safety Profile
While specific pharmacokinetic data for this compound is limited, related compounds have shown favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles in preliminary studies. Safety profiles indicate moderate toxicity levels; thus, further investigation is warranted to establish comprehensive safety data.
Q & A
Q. How can batch-to-batch variability in compound purity impact reproducibility, and how is this mitigated?
- Quality control : Implement orthogonal analytical methods (e.g., NMR + HPLC-MS) for each batch.
- Standardization : Use automated synthesis platforms (e.g., continuous flow reactors) to minimize human error .
Structural & Functional Analogues
Q. What role does the allyloxycarbonyl group play in modulating biological activity compared to Boc-protected analogs?
Q. Which computational methods are effective for predicting interactions between this compound and membrane-bound receptors?
- Molecular modeling :
- Homology modeling : Build receptor structures using templates from the PDB.
- Binding free energy calculations : Use MM-GBSA or MM-PBSA in Schrödinger Suite .
Safety & Environmental Considerations
Q. What protocols are recommended for disposal of this compound to minimize environmental impact?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
